molecular formula C24H20N2O B11174308 N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide

N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11174308
M. Wt: 352.4 g/mol
InChI Key: RQPHZOTYJIMELT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 4-ethylphenylamine with 2-phenylquinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cell membrane receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O/c1-2-17-12-14-19(15-13-17)25-24(27)21-16-23(18-8-4-3-5-9-18)26-22-11-7-6-10-20(21)22/h3-16H,2H2,1H3,(H,25,27)

InChI Key

RQPHZOTYJIMELT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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